molecular formula C16H16N2O2 B14189964 3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 880771-35-7

3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14189964
CAS No.: 880771-35-7
M. Wt: 268.31 g/mol
InChI Key: PVGMLBFSPDGGCM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the dimethoxyphenyl group enhances its chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylpyrrole under specific conditions. One common method includes the use of a base such as sodium hydroxide in ethanol to facilitate the reaction . The resulting intermediate is then cyclized to form the desired pyrrolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the 2-position.

    2-Methyl-3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Contains a methoxy group at the 4-position instead of the 3,4-dimethoxyphenyl group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the dimethoxyphenyl group and the methyl group at the 2-position. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

880771-35-7

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H16N2O2/c1-10-15(12-5-4-8-17-16(12)18-10)11-6-7-13(19-2)14(9-11)20-3/h4-9H,1-3H3,(H,17,18)

InChI Key

PVGMLBFSPDGGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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